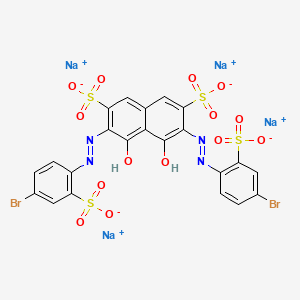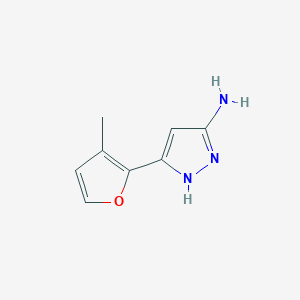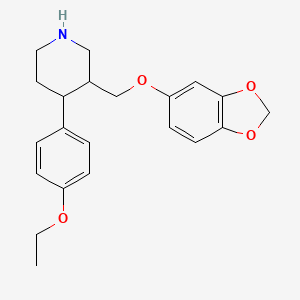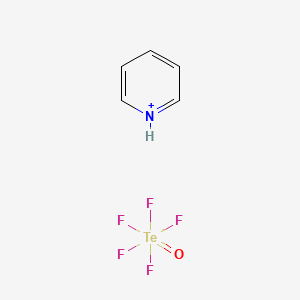
3-(Ethyldisulfanyl)-L-alanylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethyldisulfanyl)-L-alanylglycine is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features an ethyldisulfanyl group attached to the L-alanylglycine backbone, which may impart distinct chemical and biological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyldisulfanyl)-L-alanylglycine typically involves the formation of the ethyldisulfanyl group followed by its attachment to the L-alanylglycine backbone. The process may include:
Formation of Ethyldisulfanyl Group: This can be achieved through the reaction of ethanethiol with a suitable oxidizing agent to form the disulfide bond.
Attachment to L-alanylglycine: The ethyldisulfanyl group is then introduced to the L-alanylglycine backbone through a series of peptide coupling reactions, often using reagents like carbodiimides or other peptide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and solution-phase synthesis, both of which can be optimized for high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethyldisulfanyl)-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The ethyldisulfanyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in peptide synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modulating biological processes due to its disulfide bond, which can influence protein folding and stability.
Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialized peptides and proteins for research and commercial purposes.
Mecanismo De Acción
The mechanism of action of 3-(Ethyldisulfanyl)-L-alanylglycine involves its interaction with biological molecules through its disulfide bond. This bond can undergo redox reactions, influencing the structure and function of proteins and enzymes. The compound may target specific molecular pathways involved in oxidative stress and redox regulation.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methylthio)-L-alanylglycine: Similar structure but with a methylthio group instead of an ethyldisulfanyl group.
3-(Propylthio)-L-alanylglycine: Contains a propylthio group, offering different steric and electronic properties.
Uniqueness
3-(Ethyldisulfanyl)-L-alanylglycine is unique due to its ethyldisulfanyl group, which provides distinct redox properties and potential biological activities compared to its methylthio and propylthio analogs.
Propiedades
Número CAS |
63695-95-4 |
|---|---|
Fórmula molecular |
C7H14N2O3S2 |
Peso molecular |
238.3 g/mol |
Nombre IUPAC |
2-[[(2R)-2-amino-3-(ethyldisulfanyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C7H14N2O3S2/c1-2-13-14-4-5(8)7(12)9-3-6(10)11/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11)/t5-/m0/s1 |
Clave InChI |
OHGDCZQFOLDGGR-YFKPBYRVSA-N |
SMILES isomérico |
CCSSC[C@@H](C(=O)NCC(=O)O)N |
SMILES canónico |
CCSSCC(C(=O)NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Bis[(2,2,2-trifluoroacetyl)oxy]ZINC](/img/structure/B12062845.png)



![3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12062860.png)


